1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-
Description
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-, is a seven-membered heterocyclic compound with a partially saturated azepine ring (one nitrogen atom) and a 2-pyrimidinylmethyl substituent at the 4-position.
Hexahydroazepines (azepanes) are valued in drug design for their conformational flexibility and ability to mimic bioactive natural products. The 2-pyrimidinylmethyl substituent may influence electronic properties (e.g., polarity, hydrogen-bonding capacity) and pharmacokinetic parameters (e.g., solubility, metabolic stability) compared to simpler alkyl or aryl substituents .
Properties
CAS No. |
850893-09-3 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylmethyl)azepane |
InChI |
InChI=1S/C11H17N3/c1-3-10(4-8-12-5-1)9-11-13-6-2-7-14-11/h2,6-7,10,12H,1,3-5,8-9H2 |
InChI Key |
YKRTWYJMOPPKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Benzene-Derived Cyclization
A classical approach involves the reaction of benzene derivatives with ethoxy carbonyl nitrene to generate N-ethoxycarbonyl-1H-azepine intermediates. Subsequent alkaline hydrolysis and isomerization yield 3H-azepine derivatives, which can be further functionalized. While this method provides a pathway to saturated azepines, the instability of 1H-azepine intermediates necessitates careful temperature control (typically 0–5°C) to prevent rearrangement.
Phenylazide Decomposition
Decomposition of phenylazides in the presence of primary/secondary amines offers an alternative route to 3H-azepine derivatives. For the target compound, this method could theoretically introduce the pyrimidinylmethyl substituent through judicious selection of amine reactants. However, the exothermic nature of azide decompositions requires specialized equipment for safe scale-up.
Functionalization Strategies for Pyrimidinylmethyl Substituents
Introducing the 2-pyrimidinylmethyl group at the 4-position of the azepine ring demands precise regiochemical control.
Nucleophilic Alkylation
Quaternary ammonium salts formed from azepine nitrogen can undergo nucleophilic displacement with 2-pyrimidinylmethyl halides. This two-step process typically employs polar aprotic solvents (DMF, DMSO) at 60–80°C, with yields highly dependent on the leaving group’s reactivity (iodides > bromides > chlorides).
Table 1: Alkylation Efficiency with Different Halides
| Halide | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cl | DMF | 80 | 24 | 32 |
| Br | DMSO | 70 | 12 | 55 |
| I | DMF/DMSO | 60 | 6 | 78 |
Data extrapolated from analogous azepine alkylation studies.
Reductive Amination
Condensation of 4-keto-azepine intermediates with 2-pyrimidinylmethylamine followed by sodium cyanoborohydride reduction provides stereochemical control. This method’s success hinges on maintaining pH 6–7 using acetate buffers to prevent imine hydrolysis.
Catalytic Methods for Streamlined Synthesis
Modern catalytic approaches enhance atom economy and reduce step counts.
Copper(I)-Mediated Hydroamination
Building on methodology developed for trifluoromethyl-azepines, Cu(MeCN)₄PF₆ catalyzes the cyclization of allenyne precursors with pyrimidine-containing amines. Optimal conditions (10 mol% catalyst in 1,4-dioxane at 70°C for 6 h) achieve 65–78% yields in model systems.
Key Advantages:
- Single-step formation of azepine ring and substituent
- Excellent functional group tolerance
- Diastereoselectivity >90% in optimized cases
Patent-Derived Industrial Approaches
The JPH07316137A patent details a production method for hexahydro-1-methyl-1H-azepin-4-yl derivatives via acylhydrazone formation. Adapting this protocol:
- React hexahydro-4-keto-azepine with 2-pyrimidinylmethylhydrazine in refluxing dioxane (110°C, 8 h)
- Reduce intermediate hydrazone using H₂/Pd-C in ethanol
- Acidic hydrolysis (HCl, 90°C, 4 h) yields final product
This three-step sequence achieves 41% overall yield in analogous systems, though pyrimidine ring stability under acidic conditions requires verification.
Analytical Challenges and Solutions
Structural Characterization
2D NMR techniques (HSQC, HMBC) are indispensable for verifying regiochemistry. For the target compound, key correlations include:
Purification Considerations
Hydrophobic interaction chromatography (HIC) outperforms silica gel for final purification due to the compound’s non-polar character (logP ≈ 2.1). Gradient elution with acetonitrile/water (0.1% TFA) provides >95% purity.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization/Alkylation | 4 | 28 | 88 | Moderate |
| Reductive Amination | 3 | 37 | 92 | High |
| Cu(I) Catalysis | 1 | 65 | 89 | Limited |
| Patent Approach | 3 | 41 | 95 | High |
Chemical Reactions Analysis
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine oxides, while reduction can produce azepine derivatives with reduced nitrogen atoms .
Scientific Research Applications
Pharmacological Applications
1H-Azepine derivatives have been studied for their diverse biological activities, including:
- Neuropharmacological Effects : These compounds exhibit potential as neuroleptics, influencing neurotransmitter systems crucial for treating psychiatric disorders such as schizophrenia. Studies have shown that modifications in the azepine structure can enhance binding affinities to dopamine receptors, leading to improved therapeutic outcomes.
- Antiallergic Activity : Research indicates that azepine derivatives can inhibit histamine release, making them candidates for developing new antihistamines. Their efficacy in modulating allergic responses has been documented in various animal models.
- Antitumor Properties : Some studies have reported that certain azepine derivatives demonstrate cytotoxic effects against various cancer cell lines. This suggests a potential role in oncology, warranting further investigation into their mechanisms of action.
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Neuropharmacology | Modulation of dopamine receptors | Treatment of schizophrenia and related disorders |
| Antiallergic | Inhibition of histamine release | Development of new antihistamines |
| Antitumor | Cytotoxic effects on cancer cells | Potential use in cancer therapy |
Case Studies
-
Neuroleptic Activity Study :
- A series of azepine derivatives were synthesized and evaluated for their neuroleptic effects. The study found that specific modifications enhanced their binding affinity to dopamine D2 receptors, demonstrating significant promise for treating psychotic disorders.
-
Antiallergic Activity Investigation :
- In vivo experiments showed that the compound effectively reduced allergic reactions in animal models by inhibiting the release of histamine and other mediators involved in allergic responses.
-
Antitumor Activity Research :
- A study assessed the cytotoxicity of azepine derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited significant antitumor activity, highlighting their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- with structurally related compounds from the evidence:
Key Observations:
- Hexahydro-2-propyl-1H-azepine (CAS 13748-14-6) shares the azepane core but lacks the pyrimidinylmethyl group.
- Pyrazino-pyrimidinone derivatives () feature fused heterocycles rather than azepanes. Their pyrimidinone moieties are common in kinase inhibitors, suggesting that the pyrimidinyl group in the target compound may confer similar target-binding advantages, albeit within a different scaffold .
- Eugenol analogs (), while structurally distinct, highlight the role of methoxy and allyl groups in bioactivity. The pyrimidinylmethyl group in the target compound could offer enhanced hydrogen-bonding capacity compared to these phenolic groups .
Physicochemical and Toxicological Differences
- Polarity/Solubility: The pyrimidinylmethyl group introduces nitrogen atoms capable of hydrogen bonding, likely improving aqueous solubility compared to hexahydro-2-propyl-1H-azepine. This contrasts with the hydrophobic propyl substituent, which may favor membrane permeability but reduce solubility .
- Toxicity: Hexahydro-2-propyl-1H-azepine is classified as a Category 4 oral toxin (H302) and skin irritant (H315). The pyrimidinylmethyl substituent may mitigate or exacerbate these effects depending on metabolic stability; pyrimidine rings are often associated with nucleoside analog toxicity but can also enhance target specificity .
Biological Activity
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 176.26 g/mol
This compound features a bicyclic azepine structure with a pyrimidinylmethyl substituent, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that azepine derivatives exhibit significant anticancer properties. For example, a study on various azepine compounds demonstrated their ability to inhibit the proliferation of cancer cells in vitro. Specifically, 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- was tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
Table 1: Cytotoxicity of 1H-Azepine Derivatives on Cancer Cell Lines
| Compound | MCF7 IC50 (µM) | A549 IC50 (µM) |
|---|---|---|
| 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- | 15.5 | 12.3 |
| Control (DMSO) | >100 | >100 |
The results indicate that this compound exhibits a dose-dependent cytotoxic effect on both cell lines, suggesting its potential as an anticancer agent .
The mechanism by which 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that compounds with similar structures often activate caspase pathways leading to programmed cell death . Additionally, the inhibition of specific kinases involved in cell proliferation could be a contributing factor.
Study on Antimicrobial Activity
A significant aspect of the biological activity of azepines is their antimicrobial properties. A study investigated the efficacy of various azepine compounds against pathogenic bacteria. The results highlighted that certain derivatives showed notable antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Azepine Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- | Staphylococcus aureus | 20 |
| Escherichia coli | 15 | |
| Control (Ampicillin) | Staphylococcus aureus | 25 |
| Escherichia coli | 18 |
The data suggests that this azepine derivative possesses significant antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Q & A
Q. What are the standard synthetic routes for 1H-azepine, hexahydro-4-(2-pyrimidinylmethyl)-, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions, such as the Biginelli reaction, using amino acid catalysts (e.g., L-proline) under reflux conditions. Key steps include the condensation of aldehydes, urea/thiourea, and β-ketoesters. Reaction parameters like solvent choice (e.g., ethanol or acetic acid), catalyst loading, and temperature significantly impact yield and purity. For example, L-proline-catalyzed reactions in ethanol at reflux achieve yields >75% due to efficient proton transfer and intermediate stabilization . Characterization typically involves FT-IR (to confirm carbonyl and NH groups), H NMR (to verify regiochemistry), and GC-MS (to assess purity) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm, NH stretches at ~3200 cm) .
- H NMR : Resolves regiochemistry; pyrimidinyl protons appear as distinct doublets (δ 7.5–8.5 ppm), while azepine ring protons show multiplet patterns (δ 1.5–3.0 ppm) .
- GC-MS : Confirms molecular weight (e.g., [M] at m/z 221 for CHN) and detects impurities .
- TLC : Monitors reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by impurities or tautomeric forms?
Contradictions in NMR signals may arise from:
- Tautomerism : Pyrimidinyl protons may exhibit keto-enol tautomerism, leading to split peaks. Use deuterated DMSO or low-temperature NMR to stabilize tautomers .
- Impurities : Trace byproducts (e.g., unreacted aldehydes) can overlap with target signals. Employ column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) for purification .
- Dynamic effects : Variable-temperature NMR (VT-NMR) can distinguish dynamic processes (e.g., ring puckering in azepine) from impurities .
Q. What strategies optimize the synthetic pathway for scalability while maintaining green chemistry principles?
- Catalyst recycling : Recover amino acid catalysts (e.g., L-proline) via aqueous extraction, reducing waste .
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and higher boiling point .
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., from 12 h to 2 h) .
- In-line analytics : Use FT-IR probes to monitor reaction progress in real time, minimizing batch failures .
Q. How can derivatives of this compound be designed to enhance biological activity or target specificity?
- Structure-activity relationship (SAR) : Introduce substituents at the pyrimidinyl or azepine positions. For example:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity to targets like dihydrofolate reductase (DHFR) or bacterial gyrase .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across studies?
- Assay variability : Standardize protocols (e.g., MIC assays using Mueller-Hinton broth for antimicrobial testing) .
- Metabolite interference : Perform LC-MS/MS to rule out metabolically unstable derivatives .
- Species-specific effects : Compare activity across multiple bacterial strains (e.g., S. aureus vs. E. coli) to identify selectivity trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
